1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine hydrochloride

Catalog No.
S883481
CAS No.
1803594-66-2
M.F
C13H18ClNO
M. Wt
239.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine hydroc...

CAS Number

1803594-66-2

Product Name

1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine hydrochloride

IUPAC Name

spiro[1,3-dihydroindene-2,4'-oxane]-1-amine;hydrochloride

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

InChI

InChI=1S/C13H17NO.ClH/c14-12-11-4-2-1-3-10(11)9-13(12)5-7-15-8-6-13;/h1-4,12H,5-9,14H2;1H

InChI Key

IBYGUFXQTQYHRB-UHFFFAOYSA-N

SMILES

C1COCCC12CC3=CC=CC=C3C2N.Cl

Canonical SMILES

C1COCCC12CC3=CC=CC=C3C2N.Cl

1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which consists of an indene moiety fused with a four-membered oxane ring. The compound has the molecular formula C13H18ClNOC_{13}H_{18}ClNO and a molecular weight of 239.74 g/mol . Its structure features an amine group attached to the carbon atom shared by the two rings, and it is presented as a hydrochloride salt, indicating the presence of a chloride ion associated with the positively charged amine .

Due to its functional groups. It is synthesized through the reaction of trimethoxyphenyl hydrazinecarbonothioyl hydrazinecarbothioamides with 2-(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)propanedinitrile in dry tetrahydrofuran as a solvent. This method yields products in good to very good yields (78–90%).

While specific biological activity data for 1,3-dihydrospiro[indene-2,4'-oxane]-3-amine hydrochloride is limited, compounds with similar structures often exhibit significant pharmacological properties. The spirocyclic nature of this compound suggests potential applications in medicinal chemistry, particularly in developing new therapeutic agents .

The synthesis of 1,3-dihydrospiro[indene-2,4'-oxane]-3-amine hydrochloride involves several steps:

  • Starting Materials: The synthesis begins with trimethoxyphenyl hydrazinecarbonothioyl hydrazinecarbothioamides and 2-(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)propanedinitrile.
  • Reaction Conditions: The reaction is carried out in dry tetrahydrofuran as a solvent.
  • Yield: The process typically results in yields ranging from 78% to 90%.

1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine hydrochloride finds potential applications in various fields:

  • Medicinal Chemistry: As a scaffold for developing new drugs.
  • Chemical Synthesis: Used as an intermediate in organic synthesis processes .
  • Biological Research: May serve as a non-ionic organic buffering agent in cell cultures .

Several compounds share structural similarities with 1,3-dihydrospiro[indene-2,4'-oxane]-3-amine hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1,3-Dihydrospiro[indene-2,4'-oxane]-3-oneC13H14O2C_{13}H_{14}O_2Lacks amine group; used for different synthetic applications .
Indoline DerivativesVariesOften exhibit diverse biological activities; useful in drug discovery .
Spiro[indoline] CompoundsVariesKnown for their potential as anticancer agents; structural variations offer unique properties .

The uniqueness of 1,3-dihydrospiro[indene-2,4'-oxane]-3-amine hydrochloride lies in its specific combination of spirocyclic structure and amine functionality, which may confer distinct biological and chemical properties compared to these similar compounds.

Dates

Modify: 2023-08-16

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